molecular formula C12H17N3O3 B1428747 1-(3-Ethoxy-4-nitrophenyl)piperazine CAS No. 1089280-28-3

1-(3-Ethoxy-4-nitrophenyl)piperazine

Cat. No. B1428747
M. Wt: 251.28 g/mol
InChI Key: AFYYDDWMIXLCNV-UHFFFAOYSA-N
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Description

“1-(3-Ethoxy-4-nitrophenyl)piperazine” is a chemical compound with the molecular formula C12H17N3O3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. A variety of methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(3-Ethoxy-4-nitrophenyl)piperazine” consists of a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

Piperazine compounds, including “1-(3-Ethoxy-4-nitrophenyl)piperazine”, are known for their wide range of biological and pharmaceutical activity. They are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Scientific Research Applications

Antifungal Intermediate Synthesis

1-(4-Hydroxylphenyl)-4-(4-nitrophenyl)piperazine serves as a key intermediate in the synthesis of triazole antifungal medicines, indicating its importance in developing treatments for deep fungal infections. This compound has garnered international interest due to its critical role in the production of a new generation of antifungal drugs. The synthesis process described does not require a catalyst, making it a convenient method for producing this important chemical intermediate (Ke et al., 2010).

Chemical Reaction Kinetics

The study of the kinetics and mechanisms of reactions involving 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines, including piperazine, provides insights into chemical reaction dynamics. This research contributes to a deeper understanding of the interaction between piperazine derivatives and other chemical compounds, which is essential for the development of various pharmaceutical intermediates (Castro et al., 2001).

Dopamine Uptake Inhibitor Development

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) is a dopamine uptake inhibitor, highlighting the application of piperazine derivatives in the development of potential treatments for conditions related to dopamine dysregulation, such as cocaine addiction. The process improvements described for this compound focus on eliminating environmental hazards and improving yield, demonstrating the pharmaceutical industry's efforts toward greener synthesis methods and more efficient drug production (Ironside et al., 2002).

Biochemical Property Assessment

A computational assessment of 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE), a compound related to arylpiperazine-based drugs, reveals significant biochemical properties and potential pharmacological activities. Through vibrational spectroscopy and molecular docking studies, this research explores the molecular interactions of MNPE with human receptors, providing a foundation for the development of new drugs with enhanced effectiveness and reduced side effects (Onawole et al., 2017).

Anti-TMV and Antimicrobial Activities

Piperazine derivatives, specifically those doped with Febuxostat and synthesized as urea and thiourea derivatives, have shown promising anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This research demonstrates the potential of piperazine compounds in agricultural and medicinal applications, offering new avenues for the development of antiviral and antimicrobial agents (Reddy et al., 2013).

Safety And Hazards

Safety data sheets indicate that “1-(3-Ethoxy-4-nitrophenyl)piperazine” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is advised when handling this compound .

Future Directions

There is a growing interest in the synthesis and study of piperazine derivatives due to their wide range of biological and pharmaceutical activity. Future research may focus on developing new synthesis methods and exploring their potential applications in medicine .

properties

IUPAC Name

1-(3-ethoxy-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-18-12-9-10(3-4-11(12)15(16)17)14-7-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYYDDWMIXLCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxy-4-nitrophenyl)piperazine

Synthesis routes and methods

Procedure details

To 2-(ethyloxy)-4-fluoro-1-nitrobenzene (Example 116, step A) (3.0 g, 16.2 mmol) in 60 mL of dioxane was added, piperazine (4.19 g, 48.61 mmol). The mixture was heated to 120° C. 72 h. The mixture was purified by flash chromatography to give the title compound of step A (3.6 g, 14.33 mmol, 88%). 1H NMR (400 MHz, CDCl3) δ ppm 7.95 (d, J=9.34 Hz, 1H), 6.40 (dd, J=9.34, 2.56 Hz, 1H), 6.30 (d, J=2.56 Hz, 1H), 4.13 (q, J=6.96 Hz, 2H), 3.30-3.33 (m, 4H), 2.95-3.02 (m, 4H), 1.48 (t, J=6.96 Hz, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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